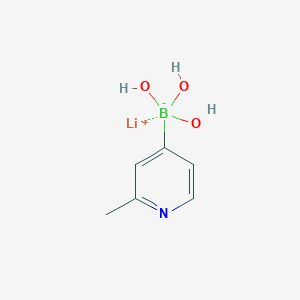

Lithium trihydroxy(2-methylpyridin-4-yl)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

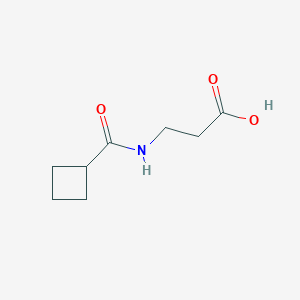

Lithium trihydroxy(2-methylpyridin-4-yl)borate is a chemical compound with the linear formula C6H9BLiNO3 . It is a solid substance with a molecular weight of 160.89 .

Molecular Structure Analysis

The InChI code for Lithium trihydroxy(2-methylpyridin-4-yl)borate is 1S/C6H9BNO3.Li/c1-5-2-3-8-6(4-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Lithium trihydroxy(2-methylpyridin-4-yl)borate is a solid substance with a molecular weight of 160.89 . and should be stored at room temperature .Aplicaciones Científicas De Investigación

Electrolyte Additive for Lithium Batteries

Lithium trihydroxy(2-methylpyridin-4-yl)borate, in different formulations, has been studied extensively as an additive for lithium battery electrolytes. For example, tris[2H-hexafluoroisopropyl) borate, a related compound, enhances conductivity in lithium salts, contributing to improved battery performance (Sun, Lee, Yang, & McBreen, 2002).

Dehydration Process and Crystal Structure

Understanding the crystal structure and dehydration process of lithium borate compounds, including those similar to lithium trihydroxy(2-methylpyridin-4-yl)borate, is crucial in applications such as battery technology. A study detailed the crystal structure of Li(H2O)4B(OH)4·2H2O, providing insights into its dehydration steps, which is essential for practical applications (Touboul, Bétourné, & Nowogrocki, 1995).

Pyrotechnic Colorants

Research into lithium-based compounds, including lithium borates, has expanded into the field of pyrotechnics. Lithium salts of bis(azolyl)borates, for instance, have been shown to be effective red pyrotechnic colorants, offering an environmentally friendly alternative to traditional chlorinated materials (Dufter, Klapötke, Rusan, & Stierstorfer, 2019).

Cross-Coupling Reactions in Organic Synthesis

Lithium borate salts, similar in structure to lithium trihydroxy(2-methylpyridin-4-yl)borate, have been utilized in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, demonstrating the versatility of lithium borate compounds in chemical synthesis (Yamamoto, Sugai, Takizawa, & Miyaura, 2012).

Electrochemical Stability in High-Voltage Lithium Batteries

Tris(trimethylsilyl)borate, a compound closely related to lithium trihydroxy(2-methylpyridin-4-yl)borate, has been researched for its role in improving the electrochemical stability of high-voltage layered lithium-rich oxide cathodes. This is a significant advancement in lithium-ion battery technology (Li, Xing, Zhang, Chen, Zaisheng, Xu, & Li, 2015).

Safety And Hazards

The safety information for Lithium trihydroxy(2-methylpyridin-4-yl)borate includes several hazard statements: H302, H315, H320, H335 . These codes correspond to specific hazards associated with the substance. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the substance safely.

Propiedades

IUPAC Name |

lithium;trihydroxy-(2-methylpyridin-4-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BNO3.Li/c1-5-4-6(2-3-8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAQKNKLRDITDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC(=NC=C1)C)(O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BLiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium trihydroxy(2-methylpyridin-4-yl)borate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419583.png)

![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)

![3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2419586.png)

![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)

![N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2419598.png)

![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2419600.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)